BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of Verinurad
(RDEA3170): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Verinurad

Cat. No.: B611665

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verinurad (RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1
(URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys. Developed
initially by Ardea Biosciences and later acquired by AstraZeneca, Verinurad emerged from
research aimed at creating a more potent successor to Lesinurad for the treatment of
hyperuricemia and gout. Its mechanism of action involves blocking URAT1, thereby increasing
the urinary excretion of uric acid and lowering serum uric acid (SUA) levels. Preclinical studies
demonstrated its high affinity and selectivity for URAT1. Clinical development, encompassing
Phase I and Il trials, investigated its pharmacokinetics, pharmacodynamics, safety, and
efficacy, both as a monotherapy and in combination with xanthine oxidase inhibitors like
allopurinol and febuxostat. Despite showing promising dose-dependent reductions in sUA, the
development of Verinurad for gout appears to have been discontinued. However, its potential
is being explored for other indications such as chronic kidney disease and heart failure with
preserved ejection fraction. This technical guide provides a comprehensive overview of the
discovery, mechanism of action, preclinical and clinical development of Verinurad.

Discovery and Preclinical Development

Verinurad was developed as a next-generation URAT1 inhibitor following Lesinurad, with the
goal of achieving higher potency and selectivity.[1]
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Mechanism of Action

Verinurad is a highly potent and specific inhibitor of URAT1.[2][3] By binding to URATL, it
competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys,
leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in
serum uric acid levels.[3][4] Unlike other uricosuric agents, the high-affinity inhibition by
Verinurad uniquely requires the presence of the Cys-32 residue on the URAT1 transporter.[2]

[5]

In Vitro Potency and Selectivity

In vitro studies established the high potency and selectivity of Verinurad for human URAT1.

Target IC50 Reference
Human URAT1 25 nM [21[31[5]
Human OAT4 59 uM [3]

Human OAT1 4.6 uM [3]

Table 1: In Vitro Inhibitory Activity of Verinurad.

Preclinical Structure-Activity Relationship (SAR)

The development of Verinurad involved modifications to the molecular structure of lesinurad,
specifically replacing the cyclopropyl group with a cyano group and the acetic acid group with a
methylpropanoic acid group. These changes resulted in an approximately 140-fold higher
affinity for human URAT1 and a longer half-life compared to lesinurad.[5] Further research into
Verinurad analogs has been conducted to explore dual inhibition of URAT1 and GLUT?9,
aiming for improved pharmacodynamic and pharmacokinetic profiles.[6][7] For instance, the
analog KPH2f demonstrated comparable URAT1 inhibitory activity to Verinurad (IC50 of 0.24
UM vs 0.17 uM for Verinurad in that study) and also inhibited GLUT9, while showing improved
oral bioavailability in a mouse model (30.13% for KPH2f vs 21.47% for Verinurad).[6][7]

Clinical Development
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The clinical development of Verinurad has been investigated in Phase | and Phase Il studies,
both as a monotherapy and in combination with other gout medications.

Phase | Clinical Trials

Phase | studies in healthy volunteers were conducted to assess the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of
Verinurad.

Key Findings from Phase | Studies:

o Safety and Tolerability: Single and multiple doses of Verinurad were generally well tolerated.

[8][°]

o Pharmacokinetics: Verinurad was rapidly absorbed, with a median time to maximum plasma
concentration (Tmax) of approximately 0.5 to 2.0 hours.[9][10] It exhibited a terminal half-life
of around 15 hours.[10][11] Exposure (Cmax and AUC) was generally dose-proportional.[8]
[12] A moderate-fat meal was found to slightly delay absorption and decrease overall
exposure.[8]

e Pharmacodynamics: Verinurad demonstrated dose-dependent reductions in serum uric acid
(sUA) levels.[8]

Parameter Value Condition Reference
Tmax 0.5-2.0 hours Single dose, fasted [9][10]
) ) Single 10 mg oral
Terminal Half-life ~15 hours q [10][11]
ose

AUC decreased by
23%, Cmax Single dose [8]
decreased by 37-53%

Effect of Food
(Moderate Fat)

Table 2: Summary of Pharmacokinetic Parameters of Verinurad from Phase | Studies.

Phase Il Clinical Trials
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Phase Il trials evaluated the efficacy and safety of Verinurad in patients with gout and
hyperuricemia, often in combination with xanthine oxidase inhibitors.

Phase Ila Study (NCT02498652): Verinurad in Combination with Allopurinol

This open-label study assessed the pharmacodynamics, pharmacokinetics, and safety of
Verinurad (2.5-20 mg) co-administered with allopurinol (300 mg) in adults with gout.[10][13][14]
[15]

Maximum % Decrease in
Treatment Group . Reference
sUA from Baseline (Emax)

Allopurinol 300 mg qd 39.7% - 40% [10][15]
Allopurinol 600 mg qd 53.8% - 54% [10][15]
Allopurinol 300 mg bid 54% - 54.4% [10][15]
Verinurad 2.5 mg + Allopurinol

46.9% - 47% [10][15]
300 mg
Verinurad 5 mg + Allopurinol

58.9% - 59% [10][15]
300 mg
Verinurad 7.5 mg + Allopurinol

59.9% - 60% [10][15]
300 mg
Verinurad 10 mg + Allopurinol

67% - 67.1% [10][15]
300 mg
Verinurad 15 mg + Allopurinol

68% - 68.4% [10][15]
300 mg
Verinurad 20 mg + Allopurinol

74% - 74.3% [10][15]

300 mg

Table 3: Efficacy of Verinurad in Combination with Allopurinol in a Phase lla Study.

Phase lla Study (NCT02317861): Verinurad in Combination with Febuxostat
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This open-label study in Japanese subjects with gout or asymptomatic hyperuricemia
evaluated Verinurad (2.5-10 mg) in combination with febuxostat (10, 20, 40 mg).[16] The
combination therapy resulted in a dose-dependent decrease in sUA, which was significantly
greater than with febuxostat alone (P < 0.001).[16]

Other Phase Il Studies

Verinurad has also been investigated in patients with chronic kidney disease (CKD) and heart
failure with preserved ejection fraction (HFpEF).[12][17] A Phase 2a trial (NCT03118739)
showed that the combination of Verinurad and febuxostat lowered sUA and was well-tolerated
in patients with type 2 diabetes, albuminuria, and hyperuricemia.[12][18]

Experimental Protocols
In Vitro URAT1 Inhibition Assay

Objective: To determine the in vitro potency of Verinurad in inhibiting URAT1-mediated uric
acid transport.

Methodology:

Cell Culture and Transfection: HEK-293T cells were cultured and transfected with a plasmid
expressing human URAT1.[4]

o Uptake Assay: Transfected cells were incubated with radiolabeled [14Cl]uric acid in the
presence of varying concentrations of Verinurad.

o Measurement: Intracellular radioactivity was measured to determine the extent of uric acid
uptake.

o Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-
parameter logistic equation using software such as GraphPad Prism.[4]

Phase | Single and Multiple Ascending Dose Study
Protocol

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
single and multiple ascending doses of Verinurad in healthy male subjects.[8]
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Study Design: Randomized, double-blind, placebo-controlled study.[8]
Methodology:
o Subject Enroliment: Healthy adult male subjects were enrolled.[8]

» Dosing: Subjects received single ascending doses or multiple once-daily doses of Verinurad
or placebo.[8]

e Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to
determine plasma concentrations of Verinurad.[8]

o Pharmacodynamic Assessment: Serum and urine samples were collected to measure uric
acid levels and calculate the fractional excretion of uric acid.[8]

o Safety Monitoring: Adverse events, laboratory parameters, vital signs, and ECGs were
monitored throughout the study.[8]

Phase lla Combination Therapy Study Protocol (e.g.,
with Allopurinol)

Objective: To assess the pharmacodynamic effects and safety of Verinurad in combination with
allopurinol in adult subjects with gout.[14]

Study Design: Randomized, open-label, parallel-group study.[14]
Methodology:

o Patient Population: Adult patients with a diagnosis of gout and a screening serum urate level
> 8 mg/dL.[14]

o Treatment Arms: Patients were randomized to receive Verinurad at various doses in
combination with a stable dose of allopurinol, or allopurinol alone.[10]

» Efficacy Endpoints: The primary endpoint was the maximum percent change in sUA from
baseline (Emax).[10] Secondary endpoints included changes in 24-hour urinary uric acid
excretion.
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¢ Pharmacokinetic Analysis: Plasma concentrations of Verinurad, allopurinol, and its active
metabolite oxypurinol were measured.[10]

+ Safety Assessments: Monitoring of adverse events, renal function, and other laboratory

parameters.[10]
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Caption: Mechanism of action of Verinurad on the URAT1 transporter.
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Caption: Typical workflow for a Phase | clinical trial of Verinurad.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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